Rhenium(IV)-oxid

Übersicht

Beschreibung

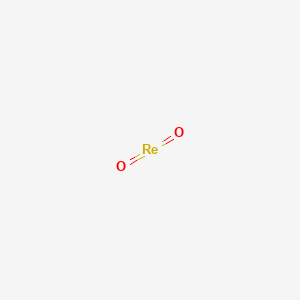

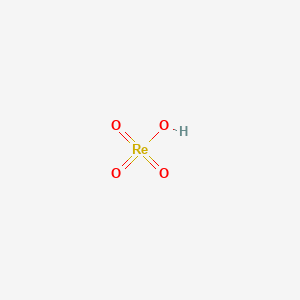

Rhenium(IV) oxide, also known as rhenium dioxide, is an inorganic compound with the chemical formula ReO₂. It appears as a gray to black crystalline solid and is primarily used as a laboratory reagent and catalyst. Rhenium(IV) oxide adopts the rutile structure, which is a common structure for many metal dioxides .

Wissenschaftliche Forschungsanwendungen

Rhenium(IV) oxide has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Rhenium(IV) oxide, also known as dioxorhenium, is an inorganic compound with the formula ReO2 . This compound is primarily used as a laboratory reagent and a catalyst . The primary targets of Rhenium(IV) oxide are various chemical reactions where it acts as a catalyst.

Mode of Action

Rhenium(IV) oxide interacts with its targets through its catalytic properties. It can facilitate various chemical reactions, including the formation of rhenates with alkaline hydrogen peroxide and oxidizing acids . In molten sodium hydroxide, it forms sodium rhenate .

Biochemical Pathways

It’s known that it can facilitate the formation of rhenates and sodium rhenate under certain conditions . These reactions could potentially affect various biochemical pathways, depending on the context of the reaction.

Pharmacokinetics

It’s known that rhenium(iv) oxide is insoluble in water and alkali , which suggests that its bioavailability may be limited.

Result of Action

The molecular and cellular effects of Rhenium(IV) oxide’s action largely depend on the specific reactions it catalyzes. As a catalyst, it can accelerate chemical reactions without being consumed, leading to increased reaction rates and efficiency .

Action Environment

The action, efficacy, and stability of Rhenium(IV) oxide can be influenced by various environmental factors. For instance, it’s known that Rhenium(IV) oxide can form rhenates in the presence of alkaline hydrogen peroxide and oxidizing acids . Additionally, its solubility properties suggest that it may behave differently in aqueous and non-aqueous environments .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Rhenium(IV) oxide are not extensively studied. In molten sodium hydroxide, it forms sodium rhenate .

Cellular Effects

The specific cellular effects of Rhenium(IV) oxide have not been extensively studied. It’s generally considered that rhenium compounds, including its oxides, have low toxicity .

Molecular Mechanism

The molecular mechanism of Rhenium(IV) oxide involves its formation via comproportionation . The reaction is as follows:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rhenium(IV) oxide can be synthesized through several methods:

Comproportionation Reaction: This involves the reaction between rhenium(VII) oxide (Re₂O₇) and elemental rhenium (Re) at high temperatures: [ 2 \text{Re}_2\text{O}_7 + 3 \text{Re} \rightarrow 7 \text{ReO}_2 ]

Chemical Transport Method: Single crystals of rhenium(IV) oxide can be obtained by chemical transport using iodine as the transporting agent: [ \text{ReO}_2 + \text{I}_2 \leftrightarrow \text{ReO}_2\text{I}_2 ]

Industrial Production Methods: In industrial settings, rhenium(IV) oxide is often produced by the reduction of rhenium(VII) oxide with hydrogen gas at elevated temperatures. This method ensures a high yield and purity of the product .

Analyse Chemischer Reaktionen

Rhenium(IV) oxide undergoes various chemical reactions, including:

Oxidation: At high temperatures, rhenium(IV) oxide can undergo disproportionation to form rhenium(VII) oxide and elemental rhenium: [ 7 \text{ReO}_2 \rightarrow 2 \text{Re}_2\text{O}_7 + 3 \text{Re} ]

Formation of Rhenates: In the presence of alkaline hydrogen peroxide or oxidizing acids, rhenium(IV) oxide forms rhenates: [ \text{ReO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{ReO}_4^{2-} + \text{H}_2\text{O} ]

Reaction with Sodium Hydroxide: In molten sodium hydroxide, rhenium(IV) oxide forms sodium rhenate: [ 2 \text{NaOH} + \text{ReO}_2 \rightarrow \text{Na}_2\text{ReO}_3 + \text{H}_2\text{O} ]

Vergleich Mit ähnlichen Verbindungen

Rhenium(IV) oxide can be compared with other similar compounds, such as:

Rhenium(VII) oxide (Re₂O₇): Unlike rhenium(IV) oxide, rhenium(VII) oxide is a pale-yellow crystalline solid and is the anhydride form of perrhenic acid.

Rhenium(VI) oxide (ReO₃): This compound has a copper-like appearance and adopts a perovskite structure, which is different from the rutile structure of rhenium(IV) oxide.

Manganese(IV) oxide (MnO₂): Similar to rhenium(IV) oxide, manganese(IV) oxide also adopts the rutile structure and is used as a catalyst in various reactions.

Technetium(IV) oxide (TcO₂): This compound is another transition metal dioxide with similar structural properties to rhenium(IV) oxide.

Rhenium(IV) oxide is unique due to its specific catalytic properties and its ability to form rhenates with alkaline hydrogen peroxide and oxidizing acids .

Eigenschaften

IUPAC Name |

dioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBOMIKEWRRKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Re]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ReO2, O2Re | |

| Record name | Rhenium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065192 | |

| Record name | Rhenium oxide (ReO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.206 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [MSDSonline] | |

| Record name | Rhenium(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-09-8 | |

| Record name | Rhenium oxide (ReO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium oxide (ReO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium oxide (ReO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium oxide (ReO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the general structure of dioxorhenium(V) complexes?

A1: Dioxorhenium(V) complexes typically adopt an octahedral geometry with the two oxo ligands in a cis or trans configuration. The remaining coordination sites are occupied by various ligands, often nitrogen-based ligands like pyridine derivatives, imidazoles, or chelating amines. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does the configuration of the oxo ligands (cis vs. trans) influence the reactivity of dioxorhenium(V) complexes?

A2: The cis configuration is generally considered more reactive, particularly in multi-electron transfer reactions. This enhanced reactivity is attributed to the increased accessibility of the rhenium(IV) oxidation state in cis-dioxorhenium(V) complexes compared to their trans counterparts. []

Q3: Can you provide an example of how ligand modification impacts the electrochemical properties of dioxorhenium(V) complexes?

A3: In a study on (bi)pyridyl complexes of cis- and trans-dioxorhenium(V), researchers observed that replacing electron-withdrawing substituents on the ligands with electron-donating groups led to a significant increase in the Re(VI/V) reduction potential. This highlights how ligand modification can be used to fine-tune the redox properties of these complexes. []

Q4: How do dioxorhenium(V) complexes interact with DNA?

A4: Certain dioxorhenium(V) complexes, like trans-[Re(O)2(4-OMe-py)4]+, demonstrate electrocatalytic activity in the presence of DNA, particularly with guanine-rich sequences. This interaction leads to the oxidation of guanine and subsequent DNA cleavage. []

Q5: What role do redox-active ligands play in the reactivity of oxorhenium complexes?

A5: Redox-active ligands, such as catecholates, have been shown to facilitate oxygen atom transfer reactions and even dioxygen activation in oxorhenium(V) complexes. These ligands can act as electron reservoirs, enabling the metal center to access different oxidation states more readily, thereby lowering activation barriers for various reactions. [, ]

Q6: How does the presence of water affect the stability and reactivity of dioxorhenium(V) complexes?

A6: Water can have a significant impact on both the stability and reactivity of dioxorhenium(V) complexes. For instance, some complexes exhibit hydrolysis of the oxo ligands in the presence of water, forming hydroxo or aqua complexes. Additionally, water can compete with other substrates for coordination to the rhenium center, influencing the reaction pathways and rates. [, ]

Q7: What are some notable applications of dioxorhenium(V) complexes in catalysis?

A7: Dioxorhenium(V) complexes have been investigated as catalysts for various reactions, including oxygen atom transfer reactions, sulfoxidation of thioethers, alcohol oxidation, and even perchlorate reduction. These catalytic applications highlight the versatility of dioxorhenium(V) complexes in promoting challenging chemical transformations. [, ]

Q8: How can computational chemistry contribute to the understanding of dioxorhenium(V) chemistry?

A8: Density functional theory (DFT) calculations have been employed to investigate the mechanism of oxygen atom transfer reactions mediated by dioxorhenium(V) complexes. These calculations provide valuable insights into the structure of intermediates and transition states along the reaction pathway, offering a deeper understanding of the factors governing reactivity. []

Q9: What spectroscopic techniques are commonly used to characterize dioxorhenium(V) complexes?

A9: Common characterization techniques include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and X-ray crystallography. IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the Re=O bond, while NMR spectroscopy provides information about the ligand environment. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: Are there any examples of using dioxorhenium(V) complexes in materials science?

A10: Yes, researchers have explored the immobilization of dioxorhenium(V) complexes on electrode surfaces, such as indium-doped tin-oxide (ITO). These modified electrodes exhibit enhanced catalytic activity in electrochemical oxidation reactions, showcasing the potential of these complexes in materials science applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide](/img/structure/B83026.png)

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)